2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride
Description
Scope and Significance of Research on 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one Hydrochloride
The research significance of this compound extends across multiple domains of chemical science, particularly in medicinal chemistry and organic synthesis applications. This compound belongs to a broader class of halogenated amino ketones that have demonstrated considerable utility as pharmaceutical intermediates and synthetic building blocks. The strategic positioning of halogen substituents on the aromatic ring provides unique electronic and steric properties that influence both chemical reactivity and biological activity profiles.
The compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological pathways and inflammatory processes. Research has shown that similar halogenated amino ethanone derivatives exhibit significant potential in drug discovery programs, where the combination of halogen substituents and amino functionality allows for precise modulation of pharmacological properties. The hydrochloride salt form enhances water solubility compared to the free base, making these compounds more amenable to biological testing and pharmaceutical formulation development.
Contemporary research efforts have focused on understanding structure-activity relationships within this compound class, with particular attention to how halogen positioning affects biological outcomes. Studies of related compounds such as 2-amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride have provided valuable insights into the electronic effects of halogen substitution patterns. The presence of both bromine and fluorine atoms creates opportunities for metal-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures through established synthetic methodologies.
Historical Context and Discovery
The development of halogenated amino ethanone derivatives emerged from broader investigations into aromatic substitution patterns and their effects on biological activity. Early research in this field focused on understanding how halogen incorporation could modify the pharmacological properties of simple aromatic compounds. The systematic exploration of halogenated acetophenone derivatives began in the mid-20th century as researchers recognized the potential for creating more selective and potent therapeutic agents through strategic halogen placement.
Historical synthesis approaches to these compounds initially relied on classical electrophilic aromatic substitution methods, utilizing reagents such as N-bromosuccinimide and N-chlorosuccinimide for halogen introduction. Early synthetic routes often involved multi-step procedures with moderate yields and selectivity issues. The development of more sophisticated halogenation techniques, including oxidative halogenation methods using hydrogen peroxide as an oxidant, represented significant improvements in synthetic efficiency.
The recognition of amino ethanone derivatives as valuable pharmaceutical intermediates drove the development of more reliable synthetic methodologies. Research groups began investigating alternative synthetic approaches, including the use of specialized halogenating agents and optimized reaction conditions to improve both yield and selectivity. These efforts laid the foundation for current synthetic strategies that enable access to diverse halogenated amino ethanone structures with high efficiency.
Overview of Related Halogenated Ethanone Derivatives
The family of halogenated ethanone derivatives encompasses a diverse array of compounds with varying substitution patterns and functional group arrangements. Related compounds within this class include 2-amino-1-(4-fluorophenyl)ethanone hydrochloride, 2-amino-1-(4-chlorophenyl)ethanone hydrochloride, and various bromo-fluorophenyl acetophenone derivatives. Each member of this family exhibits distinct chemical and biological properties based on the specific nature and positioning of halogen substituents.
Comparative analysis of halogenated ethanone derivatives reveals significant structure-activity relationships that guide synthetic design strategies. For instance, 2-amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, with its alternative fluorine positioning, demonstrates different reactivity patterns compared to the 2-fluorophenyl analog. The electronic effects of halogen substitution create variations in nucleophilicity, electrophilicity, and overall molecular polarity that influence both synthetic utility and biological activity.
Research has identified several key structural factors that determine the properties of these compounds. The position of halogen substituents relative to the ethanone functionality affects both electronic distribution and steric accessibility for chemical reactions. Additionally, the nature of the halogen itself influences reaction pathways, with bromine substituents typically serving as better leaving groups for cross-coupling reactions compared to fluorine. These structural considerations have informed the development of targeted synthetic approaches for accessing specific halogenated ethanone derivatives.
The synthesis of related compounds such as 4-bromo-2-fluoroacetophenone has been extensively studied, providing valuable insights into optimal reaction conditions and synthetic strategies. These studies have revealed that compounds containing both bromine and fluorine substituents offer unique advantages in organic synthesis, particularly for applications requiring selective functionalization at specific aromatic positions.
Objectives and Structure of the Review
This comprehensive review aims to provide a thorough analysis of this compound within the broader context of halogenated amino ethanone research. The primary objectives include examining the chemical properties and structural characteristics that define this compound class, analyzing synthetic methodologies for accessing these molecules, and evaluating their applications in pharmaceutical and materials science research.
The review structure follows a systematic approach to understanding these compounds from multiple perspectives. Initial sections focus on fundamental chemical properties, including molecular structure analysis and physicochemical characteristics that influence both synthetic accessibility and biological activity. Subsequent sections examine synthetic methodologies, with particular attention to recent advances in halogenation techniques and optimization strategies that have improved synthetic efficiency.
Advanced sections of the review address applications in pharmaceutical research, highlighting the role of these compounds as intermediates in drug discovery programs and their potential for developing novel therapeutic agents. The analysis includes examination of structure-activity relationships that guide medicinal chemistry efforts and inform rational drug design approaches. Additionally, the review considers analytical methodologies employed for characterization and quality assessment of these compounds.
The following table summarizes key structural and property data for related halogenated amino ethanone compounds discussed in this review:
This systematic examination provides researchers with comprehensive information necessary for understanding the significance of this compound and related compounds in contemporary chemical research. The review emphasizes practical applications while maintaining focus on fundamental chemical principles that govern the behavior of these important molecular scaffolds.
Properties
IUPAC Name |
2-amino-1-(4-bromo-2-fluorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZPFPKYFRXOMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of 4-Bromo-2-fluoroacetophenone
The most common synthetic route to 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride involves the amination of the corresponding 4-bromo-2-fluoroacetophenone. The key steps are:
- Starting material: 4-Bromo-2-fluoroacetophenone
- Amination reagent: Ammonia or ammonia equivalents (e.g., ammonium salts)
- Reaction conditions: Typically carried out in alcoholic solvents such as ethanol or methanol under reflux or elevated temperature
- Mechanism: Nucleophilic attack of ammonia on the carbonyl carbon of the acetophenone, forming an imine intermediate, followed by rearrangement or hydrolysis to yield the α-ketoamine
- Salt formation: Treatment with hydrochloric acid to form the hydrochloride salt, enhancing stability and crystallinity
Reductive Amination
An alternative approach is reductive amination, where:
- The ketone group of 4-bromo-2-fluoroacetophenone is reacted with ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).
- This method allows for a one-pot conversion of the ketone to the amino ketone with better control over stereochemistry and fewer side products.
- The product is then isolated as the hydrochloride salt by acidification.
Nucleophilic Substitution on Halogenated Precursors
Less commonly, nucleophilic substitution reactions on halogenated phenyl precursors may be employed:
- Starting from a halogenated phenyl ethanone derivative, ammonia substitutes a leaving group (e.g., chlorine or bromine) under controlled pH and temperature.
- This method requires careful temperature control (often below 0 °C) to avoid over-alkylation or side reactions.
Detailed Reaction Conditions and Optimization
| Synthetic Route | Key Reagents | Solvent | Temperature | Yield Optimization Tips |
|---|---|---|---|---|
| Direct Amination | NH3 (ammonia) | Ethanol/MeOH | Reflux (60–80 °C) | Use excess ammonia to drive reaction forward; maintain anhydrous conditions to prevent side reactions |
| Reductive Amination | NH3, NaBH3CN or NaBH4 | Methanol | Room temp to reflux | Add reducing agent slowly; maintain pH ~6-7; inert atmosphere to prevent oxidation |
| Nucleophilic Substitution | NH3, K2CO3 | DMF or DMSO | 0 to 25 °C | Low temperature to avoid over-alkylation; use dry solvents; monitor reaction by TLC or HPLC |
Purification and Characterization
- Purification: The crude product is typically purified by recrystallization from ethanol or acetone. Chromatographic techniques such as flash column chromatography may be employed to improve purity.
- Salt formation: The free base is converted to the hydrochloride salt by treatment with HCl gas or aqueous HCl solution, which also aids in crystallization.
- Characterization: Confirmed by spectroscopic methods including NMR (1H, 13C), IR, and mass spectrometry. Crystallographic data may be used to confirm the molecular structure and stereochemistry.
Research Findings and Notes
- The presence of halogen substituents (bromo and fluoro) on the phenyl ring affects the electronic properties of the molecule, influencing reactivity and biological activity.
- The hydrochloride salt form enhances thermal stability and solubility in polar solvents.
- Similar compounds, such as 2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one hydrochloride, share analogous preparation routes, providing insights into reaction optimization and scalability.
- Industrial scale-up involves continuous flow reactors and automated control of reaction parameters to maximize yield and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Amination | 4-Bromo-2-fluoroacetophenone | Ammonia | Reflux in ethanol/methanol | Simple, straightforward | May require long reaction times |
| Reductive Amination | 4-Bromo-2-fluoroacetophenone | NH3 + NaBH3CN/NaBH4 | Room temp to reflux | High selectivity, fewer byproducts | Sensitive to moisture, requires careful handling |
| Nucleophilic Substitution | Halogenated phenyl ethanone | NH3, base (K2CO3) | Low temp in DMF/DMSO | Useful for specific derivatives | Risk of over-alkylation, lower yields |
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Table 1: Key Halogenated Analogs
Key Findings :
- Electron Effects: Bromine and fluorine in the target compound create a strong electron-deficient aromatic system, enhancing reactivity in nucleophilic substitutions compared to mono-halogenated analogs like 2-fluoro or 4-chloro derivatives .
- Bioactivity: The 4-bromo-2-fluoro substitution is associated with psychoactive properties in analogs like bk-2C-B HCl (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone HCl), a controlled substance with stimulant effects .
Functional Group Variations
Table 2: Functional Group Modifications
Key Findings :
- Solubility and Stability : The hydroxyl analog (4-OH) exhibits higher aqueous solubility but lower chemical stability compared to the target compound .
- Lipophilicity : The trifluoromethyl analog (4-CF₃) shows increased logP values, suggesting improved membrane permeability for CNS-targeting applications .
Pharmacological and Regulatory Considerations
- Synthetic Challenges : The 4-bromo-2-fluoro substitution in the target compound may complicate synthesis due to competing halogenation reactions, unlike simpler chloro or methoxy derivatives .
Biological Activity
2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride is a synthetic compound with the molecular formula C8H8BrClFNO and a molecular weight of 268.51 g/mol. It is characterized by its unique structural properties, which contribute to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its possible applications as an antimicrobial agent and in other therapeutic areas.
| Property | Value |
|---|---|
| Molecular Formula | C8H8BrClFNO |
| Molecular Weight | 268.51 g/mol |
| CAS Number | 1402664-85-0 |
| Physical State | Crystalline solid |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values observed for this compound against selected bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or receptors within microbial cells. This interaction can disrupt essential cellular processes, leading to cell death or growth inhibition. The presence of halogen substituents (bromine and fluorine) on the phenyl ring enhances its reactivity and biological activity, making it a valuable candidate for further research in antimicrobial therapy .
Study on Antifungal Activity
A study published in a peer-reviewed journal assessed the antifungal properties of various derivatives, including this compound. The compound was evaluated against common fungal pathogens, yielding promising results with effective inhibition observed in vitro against strains such as Candida albicans and Fusarium oxysporum .
Anticancer Potential
In addition to its antimicrobial properties, preliminary investigations suggest that this compound may possess anticancer activity. Research indicates that certain derivatives with similar structural features have shown cytotoxic effects against cancer cell lines, including murine leukemia cells . Further studies are needed to elucidate the specific pathways involved and to assess the efficacy of this compound in cancer treatment.
Q & A
Q. What are the recommended synthetic routes for 2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes :
- Nucleophilic substitution of a halogenated precursor (e.g., bromo/fluoro-substituted acetophenone derivatives) with ammonia or protected amines, followed by HCl salt formation.
- Optimize reaction parameters (temperature: 60–100°C; solvent: ethanol or acetonitrile; catalyst: e.g., Hünig’s base) to enhance yield and purity .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol). Monitor purity via TLC (Rf ~0.3 in 9:1 DCM/MeOH) or HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How can the molecular structure of this compound be confirmed spectroscopically?
Methodological Answer:
Q. What are the critical safety and storage protocols for this compound?
Methodological Answer:
- Hazards : Irritant (GHS Category 2B; H315, H319). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent decomposition .
Advanced Research Questions
Q. How can X-ray crystallography with SHELXL resolve crystal structure discrepancies (e.g., twinning, disorder)?
Methodological Answer:
- Data Collection : Use high-resolution (≤1.0 Å) single-crystal data. For twinned crystals, apply the TWIN/BASF commands in SHELXL to refine twin laws .
- Disorder Modeling : Split occupancy refinement for disordered bromo/fluoro substituents. Validate with R1 (<5%) and wR2 (<10%) metrics .
- Validation Tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for Hirshfeld surface analysis .
Q. What analytical strategies identify pyrolysis products or decomposition pathways under thermal stress?
Methodological Answer:
- Pyrolysis-GC/MS : Heat sample to 300°C in inert atmosphere. Monitor fragments like bromofluorobenzene (m/z 174/176) and aminoketone radicals (m/z 121) .
- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) with LC-MS/MS tracking. Use a QTOF analyzer for high-resolution mass assignment of degradation products .
Q. How can enantiomeric resolution be achieved if the compound exhibits chirality?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak IA-3 column (3 µm, 150 x 4.6 mm) with hexane/isopropanol (80:20 + 0.1% diethylamine) at 1.0 mL/min. Detect enantiomers via polarimetry or CD spectroscopy .
- CE-MS/MS : Optimize buffer pH (2.5–3.0 with formic acid) and apply −30 kV voltage for baseline separation. Validate with synthetic enantiopure standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
